molecular formula C32H33NO7 B11485653 Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate

Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B11485653
M. Wt: 543.6 g/mol
InChI Key: OACGVXDUJXFWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate is a complex organic compound that features a benzofuran core, a piperidine ring, and multiple methoxy and phenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperidine ring and the subsequent addition of methoxy and phenoxy groups. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Addition of Methoxy and Phenoxy Groups: These groups are introduced through etherification reactions using methoxy and phenoxy reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: It may be utilized in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate is unique due to its combination of a benzofuran core with a piperidine ring and multiple methoxy and phenoxy substituents. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C32H33NO7

Molecular Weight

543.6 g/mol

IUPAC Name

ethyl 1-[5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C32H33NO7/c1-4-38-31(35)32(22-8-6-5-7-9-22)16-18-33(19-17-32)30(34)29-26-20-25(37-3)14-15-27(26)40-28(29)21-39-24-12-10-23(36-2)11-13-24/h5-15,20H,4,16-19,21H2,1-3H3

InChI Key

OACGVXDUJXFWOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC3=C2C=C(C=C3)OC)COC4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.